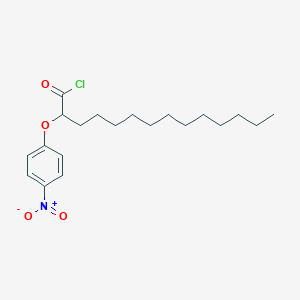
Gdgvo-VP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vasopressin, 2-gly-9-des-gly-4-val-8-orn-: is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. This compound is chemically represented by the formula C47H67N13O12S2 and has a molecular weight of 1070.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vasopressin, 2-gly-9-des-gly-4-val-8-orn- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Vasopressin, 2-gly-9-des-gly-4-val-8-orn- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms present in the cysteine residues, leading to the formation of disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create different analogs of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Various analogs with modified amino acid sequences.
Scientific Research Applications
Chemistry: In chemistry, vasopressin, 2-gly-9-des-gly-4-val-8-orn- is used as a model compound to study peptide synthesis and modification techniques .
Biology: In biological research, this compound is utilized to investigate the physiological roles of vasopressin analogs, particularly in water retention and vasoconstriction .
Medicine: Medically, it is explored for its potential therapeutic applications in treating conditions like diabetes insipidus and vasodilatory shock .
Industry: In the pharmaceutical industry, it serves as a reference standard for quality control and assay development .
Mechanism of Action
Vasopressin, 2-gly-9-des-gly-4-val-8-orn- exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) located on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses:
V1a Receptor: Controls blood pressure and glycogenolysis.
V2 Receptor: Promotes water reabsorption in the kidneys.
Comparison with Similar Compounds
Vasopressin: The natural peptide hormone with similar physiological functions.
Desmopressin: A synthetic analog used to treat diabetes insipidus and bedwetting.
Terlipressin: Another analog used in the management of bleeding esophageal varices.
Uniqueness: Vasopressin, 2-gly-9-des-gly-4-val-8-orn- is unique due to its specific amino acid modifications, which confer distinct binding affinities and physiological effects compared to other vasopressin analogs .
Properties
CAS No. |
113846-98-3 |
|---|---|
Molecular Formula |
C47H67N13O12S2 |
Molecular Weight |
1070.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2R)-1-[(2S)-2-[[(2S)-1,5-diamino-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]butanediamide |
InChI |
InChI=1S/C47H67N13O12S2/c1-25(2)39(46(71)57-32(20-36(50)62)42(67)58-34(24-74)47(72)60-17-7-11-35(60)45(70)54-29(40(51)65)10-6-16-48)59-43(68)31(18-26-8-4-3-5-9-26)55-41(66)30(19-27-12-14-28(61)15-13-27)56-44(69)33(23-73)53-38(64)22-52-37(63)21-49/h3-5,8-9,12-15,23,25,29-35,39,61,74H,6-7,10-11,16-22,24,48-49H2,1-2H3,(H2,50,62)(H2,51,65)(H,52,63)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,71)(H,58,67)(H,59,68)/t29-,30-,31-,32-,33-,34-,35-,39-/m0/s1 |
InChI Key |
MFRYCOBSLAWTLO-FRHXTIEESA-N |
SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C=S)NC(=O)CNC(=O)CN |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C=S)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C=S)NC(=O)CNC(=O)CN |
sequence |
GGXYFVNCPX |
Synonyms |
GdGVO-VP vasopressin, 2-Gly-9-des-Gly-4-Val-8-Orn- vasopressin, 9-des-2-diglycidyl-(4-valyl-8-ornithine)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


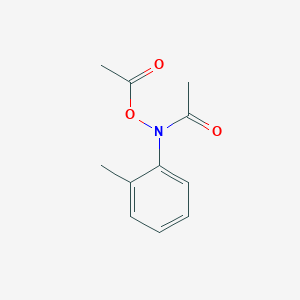
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)
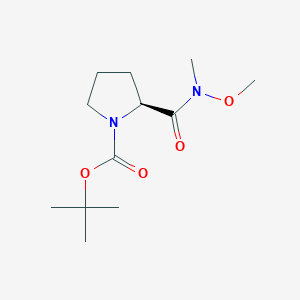

![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)

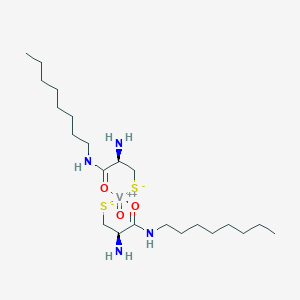
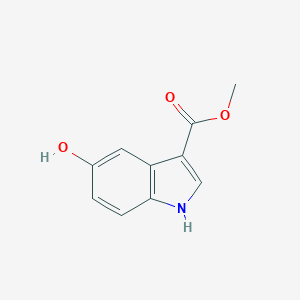

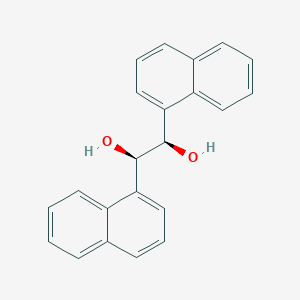

![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
